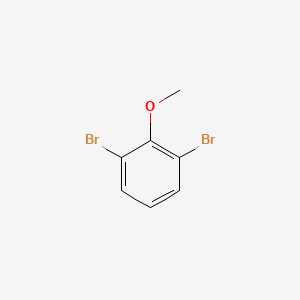

1,3-Dibromo-2-methoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZVDHQOAJUZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191921 | |

| Record name | Benzene, 1,3-dibromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38603-09-7 | |

| Record name | Benzene, 1,3-dibromo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038603097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1,3-Dibromo-2-methoxybenzene

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2-methoxybenzene

This compound, also known as 2,6-Dibromoanisole, is a pivotal halogenated aromatic compound that serves as a highly versatile intermediate in the landscape of modern organic synthesis.[1][2] Its strategic value is derived from the specific arrangement of its functional groups: a nucleophilic methoxy group positioned between two electrophilically-activating bromine atoms on a benzene ring. This unique configuration allows for selective functionalization, making it an indispensable building block in the development of complex molecules.[3]

Notably, it is a key intermediate in the synthesis of pharmaceuticals, including Lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver disease.[2] Its utility also extends to the agrochemical and materials science sectors, where it is employed in the construction of bioactive compounds and functional materials through cross-coupling reactions such as Suzuki and Heck couplings.[3][4][5]

This guide provides a comprehensive technical overview of the most reliable synthetic methodologies for this compound, offering mechanistic insights, detailed experimental protocols, and critical safety information for researchers, scientists, and professionals in drug development.

| Chemical Identifier | Value |

| IUPAC Name | This compound[6] |

| Common Name | 2,6-Dibromoanisole[1][2] |

| CAS Number | 38603-09-7[1][6][7] |

| Molecular Formula | C₇H₆Br₂O[1][6] |

| Molecular Weight | 265.93 g/mol [1][7][8] |

| Appearance | Colorless to light yellow liquid/oil[2][5] |

| Melting Point | 13°C[5] |

| Boiling Point | 254°C[5] |

Part 1: Synthetic Strategies & Mechanistic Insights

The synthesis of this compound can be approached from different precursors. However, the efficiency and selectivity of the chosen route are paramount to achieving a high yield of the desired product while minimizing isomeric impurities.

Primary Synthetic Route: Williamson Ether Synthesis of 2,6-Dibromophenol

The most direct, efficient, and high-yielding method for preparing this compound is the methylation of 2,6-dibromophenol.[2] This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.

Causality and Mechanism: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. First, a base, typically a weak carbonate base like potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 2,6-dibromophenol to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic methyl group of an alkylating agent, such as iodomethane (CH₃I). The iodide ion is displaced as a good leaving group, resulting in the formation of the desired ether product, 2,6-dibromoanisole. The choice of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction by solvating the cation (K⁺) without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.

Sources

- 1. Benzene, 1,3-dibromo-2-methoxy- [webbook.nist.gov]

- 2. 2,6-DIBROMOANISOLE | 38603-09-7 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. Page loading... [guidechem.com]

- 5. Cas 38603-09-7,2,6-DIBROMOANISOLE | lookchem [lookchem.com]

- 6. This compound 98% | CAS: 38603-09-7 | AChemBlock [achemblock.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Benzene, 1,3-dibromo-2-methoxy- | C7H6Br2O | CID 181584 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dibromo-2-methoxybenzene: Properties, Synthesis, and Reactivity for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,3-Dibromo-2-methoxybenzene. A critical intermediate in the synthesis of complex organic molecules, this document details its molecular structure, reactivity, and provides experimentally validated protocols for its synthesis and subsequent utilization in key cross-coupling reactions. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in the fields of drug development and materials science, offering both foundational knowledge and practical insights to facilitate its effective application in the laboratory.

Introduction

This compound, also known as 2,6-Dibromoanisole, is a disubstituted aromatic compound of significant interest in organic synthesis.[1] Its unique substitution pattern, featuring two bromine atoms ortho and meta to a methoxy group, imparts a distinct reactivity profile that makes it a versatile building block for the construction of more complex molecular architectures. The presence of two reactive bromine atoms allows for selective functionalization through various cross-coupling methodologies, while the methoxy group influences the electronic properties and regioselectivity of these transformations. This guide will provide an in-depth exploration of the essential characteristics of this compound, empowering researchers to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental to its successful application in research. This section details the key physicochemical and spectroscopic data for this compound.

Physical Properties

This compound is a colorless to light yellow liquid or solid at room temperature.[2] Its key physical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 38603-09-7 | [3] |

| Molecular Formula | C₇H₆Br₂O | [3] |

| Molecular Weight | 265.93 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Melting Point | 13 °C | [1] |

| Boiling Point | 253.7 °C | [1] |

Note: Physical properties can vary slightly depending on the purity of the sample.

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for the unambiguous identification and characterization of organic compounds. The following sections provide an analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the bromine and methoxy substituents.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

Aromatic Protons (3H): The three aromatic protons will appear in the range of δ 6.8-7.5 ppm. Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and a triplet.

-

Methoxy Protons (3H): A sharp singlet corresponding to the three protons of the methoxy group will be observed around δ 3.8-4.0 ppm.

-

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

-

Expected Chemical Shifts (δ):

-

Aromatic Carbons (C-Br): The carbons directly bonded to the bromine atoms are expected to have chemical shifts in the range of δ 110-125 ppm.

-

Aromatic Carbons (C-H): The aromatic carbons bonded to hydrogen will resonate in the region of δ 120-135 ppm.

-

Aromatic Carbon (C-OCH₃): The carbon attached to the methoxy group will appear further downfield, typically in the range of δ 150-160 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be observed in the upfield region, around δ 55-65 ppm.

-

The FT-IR spectrum reveals the presence of key functional groups within the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | -OCH₃ |

| 1580-1450 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O-C stretch (asymmetric) | Aryl ether |

| 1050-1000 | C-O-C stretch (symmetric) | Aryl ether |

| 800-600 | C-Br stretch | Aryl bromide |

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2]

-

Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion at m/z 264, 266, and 268, with a characteristic intensity ratio of approximately 1:2:1.

-

Key Fragmentation Patterns:

-

Loss of a methyl radical (-CH₃): A significant fragment at [M-15]⁺.

-

Loss of a bromo radical (-Br): Fragments corresponding to [M-79]⁺ and [M-81]⁺.

-

Loss of a methoxy radical (-OCH₃): A fragment at [M-31]⁺.

-

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2-bromoanisole. This electrophilic aromatic substitution reaction is directed by the activating and ortho-, para-directing methoxy group.

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromoanisole

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromoanisole (1.0 eq) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its substituents. The methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution, while the bromine atoms are deactivating yet also ortho-, para-directing.[4] However, the primary utility of the bromine atoms lies in their ability to participate in a variety of cross-coupling reactions.

Electrophilic Aromatic Substitution

Further electrophilic substitution on the this compound ring is influenced by the combined directing effects of the substituents. The methoxy group strongly activates the para position (C4) and the other ortho position (C6, which is already brominated). The bromine atoms are deactivating but also direct ortho and para. The net effect is that the C4 position is the most likely site for further electrophilic attack.

Nucleophilic Aromatic Substitution

Aromatic halides are generally unreactive towards nucleophilic substitution.[5] However, under forcing conditions or with the presence of strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAAr) can occur.[6] For this compound, such reactions would require harsh conditions and are less common than cross-coupling reactions.

Cross-Coupling Reactions: A Gateway to Molecular Complexity

The two bromine atoms serve as excellent handles for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[7] this compound can undergo mono- or di-substitution depending on the stoichiometry of the reagents.

Reaction Scheme for Suzuki-Miyaura Coupling:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol for Mono-Arylation:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

-

Reaction Conditions: Heat the reaction mixture to reflux (around 100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Workup and Purification: After cooling to room temperature, extract the product with an organic solvent, wash the organic layer, dry it, and purify by column chromatography.

The bromine atoms can be converted into a Grignard reagent by reacting with magnesium metal.[6][8] This organometallic species is a powerful nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds. Selective mono-Grignard formation can be achieved under carefully controlled conditions.

Workflow for Grignard Reaction:

Caption: General workflow for the formation and reaction of a Grignard reagent.

Detailed Experimental Protocol for Grignard Formation and Reaction with an Aldehyde:

-

Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining solution and reflux until the magnesium is consumed.

-

Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Slowly add a solution of the desired aldehyde (1.0 eq) in anhydrous THF.

-

Quenching and Workup: After the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[3]

-

Hazards: Toxic if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1]

-

Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physical and spectroscopic properties, coupled with its predictable reactivity, make it an important tool for the construction of complex molecules. The ability to selectively functionalize the two bromine atoms through powerful cross-coupling reactions like the Suzuki-Miyaura coupling and Grignard reactions opens up a wide range of synthetic possibilities for researchers in drug discovery and materials science. This guide provides the essential knowledge and practical protocols to effectively and safely utilize this important chemical intermediate.

References

-

Benzene, 1,3-dibromo-2-methoxy-. PubChem. [Link]

-

Grignard Reaction. Web Pages. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Nucleophilic aromatic substitution. BYJU'S. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. SciSpace. [Link]

-

-

The Grignard Reaction. Web Pages. [Link]

-

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Oregon State University. [Link]

-

Cas 38603-09-7,2,6-DIBROMOANISOLE. LookChem. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Aromatic Electrophilic substitution:. [Link]

-

2-Bromoanisole. Wikipedia. [Link]

-

Nucleophilic Substitution Reactions. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Substituent Effects in Aromatic Substitution I. YouTube. [Link]

-

1H NMR Spectroscopy. [Link]

-

Effects of Substituents in EAS. Scribd. [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

-

Grignard Reaction. Web Pages. [Link]

-

-

Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

IR Chart. [Link]

-

Benzene, 1,3-dibromo-2-methoxy-. PubChem. [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

-

2,6-DIBROMOANISOLE. LookChem. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

2-Bromoanisole. Solubility of Things. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

-

Chemical Properties of Benzene, 1,3-dibromo-2-methoxy- (CAS 38603-09-7). Cheméo. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy Absorption Table. ResearchGate. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. byjus.com [byjus.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to 1,3-Dibromo-2-methoxybenzene: Synthesis, Characterization, and Applications in Modern Organic Chemistry

CAS Number: 38603-09-7

For correspondence: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of 1,3-dibromo-2-methoxybenzene, a key aromatic building block in contemporary organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, spectroscopic characterization, safe handling, and strategic applications. Particular emphasis is placed on its role as a versatile intermediate in the construction of complex molecular architectures, notably in the synthesis of pharmaceutical agents such as Lusutrombopag. This guide integrates theoretical principles with practical, field-proven methodologies to serve as a valuable resource for laboratory applications.

Introduction: Strategic Importance of this compound

This compound, also known as 2,6-dibromoanisole, is a polysubstituted aromatic compound whose synthetic utility is derived from the strategic placement of its functional groups. The two bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy group, an electron-donating substituent, influences the reactivity and regioselectivity of the aromatic ring.

The judicious arrangement of these functionalities makes this compound a valuable precursor in multi-step syntheses. Its application spans various domains of chemical research, from the development of novel pharmaceuticals to the creation of advanced materials. A notable application is its use as a key intermediate in the synthesis of Lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1] This guide aims to provide a detailed exploration of this compound, empowering researchers to leverage its full synthetic potential.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use and characterization.

| Property | Value | Reference(s) |

| CAS Number | 38603-09-7 | |

| Molecular Formula | C₇H₆Br₂O | [2] |

| Molecular Weight | 265.93 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or oil | [3][4] |

| Boiling Point | 254 °C | [3] |

| Melting Point | 13 °C | [5] |

| Density | 1.823 g/cm³ | [3] |

| Refractive Index | 1.5920 to 1.5960 | [3] |

| Solubility | Soluble in common organic solvents such as methanol and acetone. | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR (CDCl₃):

-

δ 7.50 (d, J = 8.01 Hz, 2H, Ar-H)

-

δ 6.86 (t, J = 8.02 Hz, 1H, Ar-H)

-

δ 3.89 (s, 3H, -OCH₃)[4]

-

-

¹³C NMR (Predicted): Based on the analysis of similar structures, the following chemical shifts are anticipated:

-

Aromatic carbons bearing bromine: ~115-125 ppm

-

Aromatic carbons attached to hydrogen: ~128-132 ppm

-

Aromatic carbon attached to the methoxy group: ~155-160 ppm

-

Methoxy carbon: ~56-62 ppm

-

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for C-H aromatic stretching (~3000-3100 cm⁻¹), C-O-C ether stretching (~1250 cm⁻¹ and ~1050 cm⁻¹), and C-Br stretching (~550-650 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound, with major peaks at m/z values corresponding to the molecular ion containing different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br). The primary molecular ion peaks are expected around m/z 264, 266, and 268.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the methylation of 2,6-dibromophenol. This method is efficient and provides a high yield of the desired product.

Reaction Scheme

Sources

1,3-Dibromo-2-methoxybenzene molecular weight

An In-depth Technical Guide to 1,3-Dibromo-2-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 38603-09-7), a halogenated aromatic compound with significant utility in synthetic organic chemistry. The document details its fundamental molecular and physical properties, outlines plausible synthetic and purification strategies, and explores its reactivity and applications, particularly as a versatile intermediate in the development of complex molecules for the pharmaceutical and agrochemical industries. Emphasis is placed on the rationale behind experimental methodologies and the strategic importance of this compound as a chemical building block.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2,6-Dibromoanisole, is a disubstituted aromatic ether. The presence of two bromine atoms and a methoxy group on the benzene ring dictates its chemical reactivity and physical properties. The electron-donating methoxy group activates the ring, while the bulky, electronegative bromine atoms provide key reactive sites for further functionalization.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Weight | 265.93 g/mol | [1][2][3][4][5] |

| Chemical Formula | C₇H₆Br₂O | [1][4][6] |

| CAS Number | 38603-09-7 | [1][3][6] |

| Synonym | 2,6-Dibromoanisole | [1][4][5] |

| Appearance | Light yellow liquid/solid | [7][8] |

| Melting Point | 13°C | [8] |

| Boiling Point | 253.7°C | [8] |

| Purity (Typical) | >98% | [6] |

Structural Representation

The arrangement of the substituents on the benzene ring is crucial for its reactivity. The bromine atoms are positioned ortho to the methoxy group, influencing the steric and electronic environment of the molecule.

Caption: 2D structure of this compound.

Synthesis and Purification Strategies

While numerous specific synthetic procedures exist for related brominated aromatics, a common and logical pathway to this compound involves the selective dibromination of an appropriate precursor. The choice of starting material and brominating agent is critical to control regioselectivity and maximize yield.

Hypothetical Synthetic Workflow

A plausible and efficient route starts from 2-methoxybenzoic acid. The carboxylic acid group is first removed via a decarboxylation reaction, followed by a controlled bromination. This multi-step process allows for precise control over the substitution pattern.

Caption: Hypothetical workflow for the synthesis of this compound.

Rationale for Experimental Choices

-

Starting Material: Using a substituted precursor like 2-methoxybenzoic acid can provide better regiochemical control compared to the direct bromination of anisole.

-

Brominating Agent: The use of tetrabutylammonium tribromide (Bu₄NBr₃) is a valid choice for such transformations as it is a solid, stable, and safer alternative to liquid bromine, offering high yields for the bromination of activated aromatic rings.[9]

-

Purification: Due to the potential for mono-brominated or other isomeric byproducts, purification by column chromatography is essential to achieve the high purity (>98%) required for subsequent applications in drug development.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in research and development lies in its role as a multifunctional intermediate.[8] The two bromine atoms serve as versatile handles for introducing molecular complexity through cross-coupling reactions.

Core Reactivity: Cross-Coupling Reactions

The C-Br bonds are susceptible to cleavage and formation of new C-C or C-heteroatom bonds via transition-metal catalysis. This makes the molecule an excellent scaffold for building more complex structures, a cornerstone of modern medicinal chemistry.[10]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures. This is one of the most widely used reactions in drug discovery for creating complex scaffolds.[11]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

The differential reactivity of the two bromine atoms can potentially be exploited for sequential, site-selective functionalization, although this would require careful control of reaction conditions.

Caption: Role of this compound in key cross-coupling reactions.

Analytical Characterization

To ensure the identity, purity, and stability of this compound, a suite of analytical techniques must be employed. The protocols are based on established methods for structurally related halogenated compounds.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis and purity determination, especially for monitoring reaction progress.[12]

Safety, Handling, and Storage

As with other halogenated aromatic compounds, this compound requires careful handling to minimize exposure. The following guidelines are based on safety data for structurally similar chemicals.[7][13][14]

| Hazard Category | Precautionary Statement |

| Skin Contact | Causes skin irritation. Wear protective gloves and clothing.[14] |

| Eye Contact | Causes serious eye irritation. Wear eye/face protection.[14] |

| Inhalation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area.[7] |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product.[13] |

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by its molecular weight of 265.93 g/mol and its trifunctional nature. The strategic placement of two bromine atoms and a methoxy group makes it an ideal scaffold for building molecular complexity through well-established synthetic methodologies like palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, this compound offers a reliable and versatile starting point for the synthesis of novel and complex aromatic structures. Adherence to rigorous analytical characterization and strict safety protocols is paramount to its successful and safe application in the laboratory.

References

-

National Institute of Standards and Technology (NIST). Benzene, 1,3-dibromo-2-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]

-

Cheméo. Chemical Properties of Benzene, 1,3-dibromo-2-methoxy- (CAS 38603-09-7). [Link]

-

Advanced ChemBlocks. This compound. [Link]

-

CP Lab Safety. This compound, 98% Purity, C7H6Br2O, 25 grams. [Link]

-

PubChem. Benzene, 1,3-dibromo-2-methoxy-. [Link]

-

The Royal Society of Chemistry. Supporting Information for a relevant synthetic procedure. [Link]

-

PubChem. 1,3-Dibromo-2-methoxy-5-nitrobenzene. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. Benzene, 1,3-dibromo-2-methoxy- [webbook.nist.gov]

- 2. Benzene, 1,3-dibromo-2-methoxy- (CAS 38603-09-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Benzene, 1,3-dibromo-2-methoxy- | C7H6Br2O | CID 181584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98% | CAS: 38603-09-7 | AChemBlock [achemblock.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. This compound [myskinrecipes.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

1,3-Dibromo-2-methoxybenzene IUPAC name

An In-Depth Technical Guide to 1,3-Dibromo-2-methoxybenzene (2,6-Dibromoanisole)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern organic synthesis. Known commonly as 2,6-Dibromoanisole, this compound's unique structural arrangement, featuring two reactive bromine atoms flanking a methoxy group, renders it a versatile building block for complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and key applications, particularly in the pharmaceutical industry. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical resource for leveraging this compound in advanced research and development projects.

Core Identification and Physicochemical Properties

This compound is an aromatic compound whose strategic functionalization makes it a valuable precursor in multi-step syntheses. Its identity is established by several key identifiers and properties.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Common Synonym | 2,6-Dibromoanisole[2][3][4] |

| CAS Number | 38603-09-7[1][2] |

| Molecular Formula | C₇H₆Br₂O[1][2] |

| Molecular Weight | 265.93 g/mol [1][2] |

| Canonical SMILES | COC1=C(C=CC=C1Br)Br[1] |

| InChIKey | BMZVDHQOAJUZJL-UHFFFAOYSA-N[1][2] |

The physical characteristics of the compound are critical for its handling, storage, and application in various reaction conditions.

| Property | Value |

| Appearance | Colorless to light yellow oil or liquid[4][5] |

| Melting Point | 13 °C[4][6] |

| Boiling Point | 254 °C at 760 mmHg[4][6] |

| Density | 1.823 g/cm³[4][6] |

| Refractive Index | 1.5920 to 1.5960[4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone[3] |

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved through the Williamson ether synthesis, starting from the commercially available 2,6-dibromophenol. This method is preferred for its high yield and straightforward procedure.

Principle of Synthesis: The synthesis involves the deprotonation of the acidic phenolic hydroxyl group of 2,6-dibromophenol using a mild base, such as potassium carbonate. The resulting phenoxide ion acts as a nucleophile, attacking an electrophilic methyl source, typically iodomethane, in an SN2 reaction to form the desired methoxy ether. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.

Detailed Experimental Protocol: Synthesis of 2,6-Dibromoanisole[5]

-

Reaction Setup: To a solution of 2,6-dibromophenol (5.26 g, 20.9 mmol) in acetone (170 mL) in a round-bottom flask, add anhydrous potassium carbonate (4.33 g, 31.3 mmol).

-

Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide intermediate.

-

Reagent Addition: Add iodomethane (1.97 mL, 31.4 mmol) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Filtration): After completion, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium iodide byproduct.

-

Work-up (Concentration): Concentrate the filtrate by rotary evaporation to remove the acetone solvent.

-

Work-up (Extraction): Partition the residue between petroleum ether (100 mL) and water (100 mL). Separate the layers and extract the aqueous layer again with petroleum ether (100 mL).

-

Purification: Combine the organic phases, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the target compound, this compound, as a colorless oil (Yield: ~98%).

Spectroscopic Characterization

Structural validation is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a definitive characterization of this compound.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | δ ~3.9 ppm (s, 3H): Singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group. δ ~6.8-6.9 ppm (t, 1H): Triplet for the proton at the C4 position, coupled to the two equivalent protons at C3 and C5. δ ~7.5 ppm (d, 2H): Doublet for the two equivalent protons at the C3 and C5 positions, coupled to the C4 proton. The integration (3:1:2) confirms the proton count.[5] |

| ¹³C NMR | δ ~60-65 ppm: Signal for the methoxy carbon. δ ~110-160 ppm: Four distinct signals are expected in the aromatic region, corresponding to the C1/C3 (brominated), C2 (methoxy-substituted), C4, and C5/C6 carbons, reflecting the molecule's symmetry. |

| Mass Spec. | M⁺ at m/z ~266: The molecular ion peak will exhibit a characteristic isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br). This results in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, which is a definitive signature for a dibrominated compound. |

| IR Spec. | ~2950-2850 cm⁻¹: C-H stretching from the methyl group. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1250 cm⁻¹: Strong C-O-C asymmetric stretching of the ether linkage. ~600-500 cm⁻¹: C-Br stretching. |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of its two bromine atoms, which serve as excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions. This allows for the sequential and regioselective formation of C-C and C-heteroatom bonds.

Core Reactivity:

-

Cross-Coupling Reactions: The C-Br bonds readily participate in reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. This versatility allows for the introduction of aryl, alkyl, amine, alkyne, and vinyl groups, respectively.[7]

-

Influence of Methoxy Group: The electron-donating methoxy group activates the ring but its ortho-directing influence is sterically hindered by the adjacent bromine atoms. Electrophilic aromatic substitution, if forced, would likely occur at the C4 position.

Application in Drug Development: Lusutrombopag Intermediate

A notable application of this compound is its role as a key intermediate in the synthesis of Lusutrombopag.[5] Lusutrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia (low blood platelet count) in adult patients with chronic liver disease. The synthesis leverages the reactivity of the bromine atoms to build the complex molecular framework of the final active pharmaceutical ingredient (API).

Predictive Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a single Suzuki-Miyaura coupling, which can be adapted for specific substrates.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like potassium carbonate (2.5 mmol).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio, 10 mL).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and quench with water.

-

Extraction and Purification: Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to isolate the mono-arylated product.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. All work should be conducted in a well-ventilated chemical fume hood.

-

GHS Hazard Classification: Classified as "Acute toxicity, oral (Category 3)" with the signal word "Danger".[1]

-

Primary Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation if inhaled.[8][9] It is toxic if swallowed.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[8][10]

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste disposal. Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-2-methoxy-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Thermo Fisher Scientific. (2023). Safety Data Sheet: 1,3-Dibromobenzene.

- Sigma-Aldrich. (2023). Safety Data Sheet.

- Google Patents. (n.d.). CN1357533A - Prepn. of 2,6-dibromo aniline.

-

Mol-Instincts. (n.d.). 2,6-DIBROMOANISOLE 38603-09-7 wiki. Retrieved from [Link]

- Fisher Scientific. (2023). Safety Data Sheet.

- Thermo Fisher Scientific. (2023). Safety Data Sheet.

- TCI Chemicals. (2023). Safety Data Sheet: 3-Bromo-5-nitroanisole. Retrieved from an SDS for a structurally similar compound.

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-2-methoxy- (CAS 38603-09-7). Retrieved from [Link]

- Beilstein Journals. (n.d.). Supplementary Information.

-

LookChem. (n.d.). Cas 38603-09-7, 2,6-DIBROMOANISOLE. Retrieved from [Link]

- BenchChem. (2023). Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis.

- BenchChem. (2023). An In-depth Technical Guide to 1,3-Dibromo-5-nitrobenzene.

- BenchChem. (2023). Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

-

Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemistry in Drug Development Applications. ResearchGate. Retrieved from [Link]

Sources

- 1. Benzene, 1,3-dibromo-2-methoxy- | C7H6Br2O | CID 181584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,3-dibromo-2-methoxy- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Cas 38603-09-7,2,6-DIBROMOANISOLE | lookchem [lookchem.com]

- 5. 2,6-DIBROMOANISOLE | 38603-09-7 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data of 1,3-Dibromo-2-methoxybenzene: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 1,3-Dibromo-2-methoxybenzene (also known as 2,6-Dibromoanisole), a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical and agrochemical compounds. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex reaction mechanisms. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights grounded in established scientific principles and experimental observations.

Introduction

This compound (C₇H₆Br₂O, Molecular Weight: 265.93 g/mol ) is a halogenated aromatic ether.[1] Its structure, featuring a methoxy group ortho to two bromine atoms on a benzene ring, gives rise to a unique and informative spectroscopic profile. The strategic placement of the bromine and methoxy substituents significantly influences the electronic environment of the aromatic ring, which is reflected in the NMR, IR, and MS data. This guide will dissect each of these spectroscopic techniques to provide a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and methoxy protons. The symmetry of the molecule simplifies the aromatic region of the spectrum.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.89 | Singlet (s) | N/A |

| H4 | 6.86 | Triplet (t) | 8.02 |

| H3, H5 | 7.50 | Doublet (d) | 8.01 |

Table 1: ¹H NMR Data for this compound in CDCl₃.[2]

Interpretation and Causality:

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 3.89 ppm. This downfield shift is characteristic of protons on a carbon adjacent to an electronegative oxygen atom.

-

Aromatic Protons (H4, H3, H5): The aromatic region displays a classic AX₂ spin system.

-

The proton at the C4 position (H4) is flanked by two equivalent protons (H3 and H5), leading to its appearance as a triplet at around 6.86 ppm due to coupling with both neighbors.

-

The protons at the C3 and C5 positions (H3 and H5) are chemically equivalent. Each is coupled to the H4 proton, resulting in a doublet at approximately 7.50 ppm. The observed coupling constant of ~8.0 Hz is typical for ortho-coupling in benzene derivatives.

-

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring high-resolution ¹H NMR spectra of brominated aromatic compounds involves the following steps:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of high-purity this compound in about 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with the signals of interest.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition and Processing:

-

Acquire the free induction decay (FID) signal.

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the TMS signal.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (-OCH₃) | 155.3 |

| C2, C6 | 114.7 |

| C3, C5 | 134.0 |

| C4 | 129.3 |

| -OCH₃ | 60.6 |

Table 2: ¹³C NMR Data for this compound (2,6-Dibromoanisole).[3]

Interpretation and Causality:

-

C1 (-OCH₃): The carbon atom directly attached to the electron-donating methoxy group (C1) is significantly deshielded and appears at a downfield chemical shift of approximately 155.3 ppm.

-

C2, C6: The carbon atoms bearing the bromine atoms (C2 and C6) are observed at around 114.7 ppm. The strong electron-withdrawing and anisotropic effects of the bromine atoms influence this shift.

-

C3, C5: The two equivalent methine carbons (C3 and C5) resonate at approximately 134.0 ppm.

-

C4: The methine carbon para to the methoxy group (C4) is found at about 129.3 ppm.

-

-OCH₃: The carbon of the methoxy group appears at a characteristic upfield chemical shift of around 60.6 ppm, consistent with a methyl group attached to an oxygen atom.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-OCH₃) | 3000 - 2850 | Medium |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| C-O-C Symmetric Stretch | 1075 - 1020 | Medium |

| C-Br Stretch | 680 - 515 | Strong |

Table 3: Characteristic IR Absorption Bands for this compound (inferred from related compounds and general IR data).

Interpretation and Causality:

-

C-H Stretching Vibrations: The spectrum is expected to show distinct bands for the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches of the methoxy group (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O Stretching: The strong absorption band corresponding to the asymmetric C-O-C stretch of the aryl ether is a key diagnostic feature and is typically found in the 1275-1200 cm⁻¹ range. A weaker symmetric stretch is also expected around 1075-1020 cm⁻¹.

-

C-Br Stretching: The presence of bromine atoms is indicated by strong absorption bands in the fingerprint region, typically between 680 and 515 cm⁻¹.

Experimental Protocol: Acquiring FTIR Spectra

A common method for obtaining an FTIR spectrum of a solid or liquid sample is through Attenuated Total Reflectance (ATR).

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small amount of this compound (as a liquid or a finely ground solid) directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 266 | Moderate | [M]⁺ (Molecular Ion) |

| 251 | High | [M - CH₃]⁺ |

| 172 | Moderate | [M - Br]⁺ |

| 144 | Moderate | [M - Br - CO]⁺ |

| 92 | Moderate | [C₆H₄O]⁺ |

| 63 | Moderate | [C₅H₃]⁺ |

Table 4: Predicted and Observed Mass Spectrometry Fragmentation for this compound.

Interpretation and Causality:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 266, corresponding to the molecular weight of this compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region will show three peaks at m/z 264, 266, and 268 in a roughly 1:2:1 intensity ratio.

-

[M - CH₃]⁺: A very common and often abundant fragment for anisole derivatives is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion at m/z 251.

-

[M - Br]⁺: The loss of a bromine radical (•Br) is another facile fragmentation pathway, leading to a peak at m/z 172 (for the loss of ⁷⁹Br) and 170 (for the loss of ⁸¹Br).

-

Further Fragmentation: Subsequent fragmentations, such as the loss of carbon monoxide (CO) from the [M - Br]⁺ ion, can also occur, leading to further peaks in the spectrum.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Primary fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of this compound. The distinct patterns observed in the ¹H NMR, ¹³C NMR, IR, and MS spectra are all consistent with the proposed molecular structure. For researchers and professionals in drug development and related fields, a thorough understanding of this data is crucial for quality control, reaction monitoring, and the rational design of new synthetic pathways.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Dibromo-4-methoxytoluene. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromoanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Dibromo-4-methoxytoluene. NIST Chemistry WebBook. Retrieved from [Link]

-

Marek, R., & Tvaroska, I. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 838–847. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Benzene, 1,3-dibromo-2-methoxy- | C7H6Br2O | CID 181584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-DIBROMOANISOLE(38603-09-7) 1H NMR [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Dibromo-4-methoxytoluene [webbook.nist.gov]

solubility of 1,3-Dibromo-2-methoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Dibromo-2-methoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 38603-09-7). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles to predict its solubility behavior in a range of organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided to empower researchers in generating precise, application-specific data. This document is intended to be a practical resource for scientists and professionals in drug development and organic synthesis, where understanding solubility is a critical parameter for reaction kinetics, purification, and formulation.

Introduction: The Significance of Solubility in a Research Context

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical research and development. For a compound such as this compound, a substituted aromatic molecule with applications as an intermediate in organic synthesis for pharmaceuticals and agrochemicals, a thorough understanding of its solubility is paramount.[1] The choice of solvent can dictate reaction rates, influence crystal morphology in purification processes, and is a critical consideration in the formulation of final products. This guide will delve into the theoretical underpinnings of this compound's solubility and provide a practical framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound is the primary determinant of its solubility. Key structural features include a benzene ring substituted with two bromine atoms and a methoxy group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38603-09-7 | [1][2] |

| Molecular Formula | C₇H₆Br₂O | [1] |

| Molecular Weight | 265.93 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 13°C | |

| Boiling Point | 253.7°C | [4] |

The principle of "like dissolves like" is the cornerstone of predicting solubility.[5] This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Polarity Analysis : The this compound molecule possesses both non-polar and polar characteristics. The benzene ring and the two bromine atoms contribute to its lipophilic (non-polar) nature. Conversely, the methoxy group (-OCH₃) introduces a degree of polarity due to the electronegativity of the oxygen atom, which can participate in dipole-dipole interactions. The methoxy group is known to enhance solubility in organic solvents.[1]

-

Solubility Prediction :

-

Non-Polar Solvents (e.g., Hexane, Toluene) : Due to the significant non-polar character of the dibrominated benzene ring, this compound is predicted to exhibit good solubility in non-polar organic solvents.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran) : These solvents can engage in dipole-dipole interactions with the methoxy group of the solute. Therefore, moderate to high solubility is anticipated in this class of solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : While these solvents are polar, their ability to form strong hydrogen bonds with themselves may slightly hinder the dissolution of the solute, which lacks a hydrogen bond donor. However, solubility is still expected to be significant.

-

Aqueous Solubility : The compound is expected to have very limited solubility in water due to its predominantly non-polar nature.[6]

-

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High | "Like dissolves like" principle; dominant non-polar character. |

| Polar Aprotic | Acetone, Dichloromethane | Moderate to High | Dipole-dipole interactions with the methoxy group. |

| Polar Protic | Ethanol, Methanol | Moderate | Polarity of the methoxy group allows for some interaction. |

| Aqueous | Water | Low / Insoluble | Predominantly non-polar molecule. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric shake-flask method is a robust and widely accepted technique.[5]

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the solutions for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the excess solid to settle.

-

-

Sample Withdrawal and Filtration :

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the solution using a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination :

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the flask in an oven at a temperature below the compound's melting point (e.g., 50-60°C) until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Determine the mass of the dissolved this compound by subtracting the initial mass of the empty flask.

-

-

Calculation of Solubility :

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of aliquot taken (mL)) * 100

-

-

Self-Validating System and Causality

-

Why excess solute? To ensure the solution is truly saturated, providing a thermodynamic equilibrium.

-

Why a long equilibration time? To allow the dissolution process to reach a steady state, ensuring the measured solubility is the maximum possible at that temperature.[5]

-

Why filtration? To prevent microscopic, undissolved particles from being included in the mass measurement, which would artificially inflate the solubility value.

-

Why constant weight? To confirm the complete removal of the solvent, ensuring an accurate mass measurement of the solute.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Safety Considerations

While a specific safety data sheet (SDS) for this compound was not retrieved, related brominated aromatic compounds are classified as harmful or toxic if swallowed and can cause skin and eye irritation.[7] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the supplier-specific SDS before commencing any experimental work.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding and determining the . Based on its molecular structure, it is predicted to be highly soluble in non-polar solvents and moderately soluble in polar aprotic and protic solvents, with low aqueous solubility. The provided experimental protocol offers a robust methodology for researchers to generate precise, quantitative solubility data tailored to their specific applications. Adherence to this protocol will ensure the generation of reliable and reproducible results, which are essential for the successful application of this compound in research and development.

References

- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Cheméo. Chemical Properties of Benzene, 1,3-dibromo-2-methoxy- (CAS 38603-09-7).

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11).

- CymitQuimica. CAS 38603-09-7: this compound.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- MySkinRecipes. This compound.

- PubChem. Benzene, 1,3-dibromo-2-methoxy- | C7H6Br2O | CID 181584.

- Benchchem. Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

- PubChem. 1,4-Dibromo-2-methoxybenzene | C7H6Br2O | CID 13399557.

- SAFETY DATA SHEET. 2 - SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-06).

- SAFETY DATA SHEET. 3 - SAFETY DATA SHEET.

- PubChem. 1,3-Dibromo-2-methoxy-5-nitrobenzene | C7H5Br2NO3 | CID 628318.

- Solubility of Things. 1,3-dibromo-5-methylbenzene | Solubility of Things.

- TCI Chemicals. SAFETY DATA SHEET. (2023-04-03).

- Sigma-Aldrich. This compound.

Sources

- 1. CAS 38603-09-7: this compound | CymitQuimica [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Benzene, 1,3-dibromo-2-methoxy- | C7H6Br2O | CID 181584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. youtube.com [youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1,4-Dibromo-2-methoxybenzene | C7H6Br2O | CID 13399557 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Prospective Crystal Structure of 1,3-Dibromo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the determination and analysis of the crystal structure of 1,3-Dibromo-2-methoxybenzene. As of the latest searches of the Cambridge Structural Database (CSD), a definitive crystal structure for this compound has not been publicly reported.[1][2][3] This guide, therefore, serves as a predictive and methodological framework for researchers aiming to elucidate this structure. We will delve into the strategic synthesis of the parent compound, outline robust protocols for single-crystal growth, detail the workflow for structural determination via Single-Crystal X-ray Diffraction (SCXRD), and provide a comparative analysis based on structurally related molecules. This holistic approach is designed to equip researchers with the necessary tools and insights to successfully determine and understand the solid-state architecture of this compound.

Strategic Importance and Physicochemical Properties

This compound is a substituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4] The bromine substituents offer sites for selective functionalization through cross-coupling reactions, while the methoxy group influences the electronic properties of the benzene ring.[4] Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for predicting its physical properties, such as solubility and melting point, and for designing new molecules with desired functionalities.

| Property | Value | Source |

| Molecular Formula | C₇H₆Br₂O | [5][6] |

| Molecular Weight | 265.93 g/mol | [5][6] |

| CAS Number | 38603-09-7 | [5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2,6-Dibromoanisole | [6] |

Synthesis and Purification

A logical synthetic route to this compound would involve the bromination of 2-methoxybenzoic acid followed by a decarboxylation step, or the direct bromination of anisole and subsequent separation of the desired isomer. A plausible laboratory-scale synthesis is outlined below, drawing from established methodologies for the halogenation of substituted benzoic acids.

Experimental Protocol: Synthesis of this compound

-

Bromination of 2-Methoxybenzoic Acid:

-

To a solution of 2-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (2.2 eq).

-

Heat the reaction mixture at a temperature of 80-100 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

The crude product, 3,5-dibromo-2-methoxybenzoic acid, can be purified by recrystallization from ethanol/water.

-

-

Decarboxylation:

-

The purified 3,5-dibromo-2-methoxybenzoic acid is then subjected to decarboxylation. This can be achieved by heating the compound with a copper catalyst, such as copper(I) oxide, in a high-boiling solvent like quinoline.

-

Heat the mixture to 200-230 °C until the evolution of CO₂ ceases.

-

The resulting this compound can be isolated by distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Single-Crystal Growth: A Critical Step

The quality of the single crystal is paramount for a successful SCXRD experiment.[7][8] For a small organic molecule like this compound, which is a solid at room temperature, several crystallization techniques can be employed. The choice of solvent is crucial and should be determined through preliminary solubility tests.

Experimental Protocol: Crystallization of this compound

-

Solvent Screening:

-

Test the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol).

-

An ideal solvent for slow evaporation is one in which the compound is moderately soluble at room temperature. For solvent/anti-solvent diffusion methods, a solvent in which the compound is highly soluble and an anti-solvent in which it is poorly soluble are required.

-

-

Crystallization Techniques: [9][10]

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

Vapor Diffusion (Solvent/Anti-solvent): Prepare a saturated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

-

Solvent Layering: Prepare a concentrated solution of the compound in a dense, high-boiling point solvent. Carefully layer a less dense, low-boiling point anti-solvent on top. Crystals will form at the interface of the two solvents.

-

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, the next step is to determine the three-dimensional arrangement of atoms using SCXRD.[11][12][13]

Workflow for SCXRD Analysis

Sources

- 1. researchgate.net [researchgate.net]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. This compound [myskinrecipes.com]

- 5. This compound 98% | CAS: 38603-09-7 | AChemBlock [achemblock.com]

- 6. Benzene, 1,3-dibromo-2-methoxy- | C7H6Br2O | CID 181584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sptlabtech.com [sptlabtech.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]